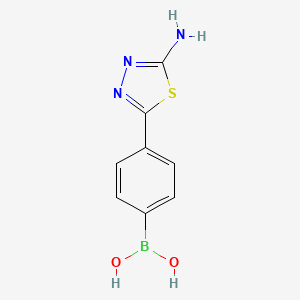

2,3-Difluoro-6-benzyloxyphenylboronic acid

Descripción general

Descripción

“2,3-Difluoro-6-benzyloxyphenylboronic acid” is a boronic acid derivative. It is an indispensable entity within the biomedical realm. This compound governs a pivotal sphere in pioneering therapeutic interventions targeting an extensive array of afflictions spanning cancerous proliferation to viral infestations .

Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Difluoro-6-benzyloxyphenylboronic acid” are not available, boronic acids are generally known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .

Aplicaciones Científicas De Investigación

Bifunctional Electrolyte Additives for Lithium-ion Batteries

Boronic acid compounds, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been explored as bifunctional electrolyte additives for lithium-ion batteries. These additives demonstrate reversible redox potential, acting as redox shuttles for overcharge protection and as anion receptors to dissolve LiF generated during battery operation, suggesting a potential application for 2,3-Difluoro-6-benzyloxyphenylboronic acid derivatives in enhancing lithium-ion battery safety and efficiency (Chen & Amine, 2007).

Development of Novel Fluorescence Probes

Boronic acid derivatives have been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes offer high selectivity and sensitivity, making them valuable tools for studying the roles of hROS in biological systems (Setsukinai et al., 2003).

Catalytic Applications in Organic Synthesis

The catalytic applications of arylboronic acids, including potential derivatives of 2,3-Difluoro-6-benzyloxyphenylboronic acid, in organic synthesis are noteworthy. For instance, Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids showcases the utility of boronic acids in synthesizing diverse functionalized organic compounds (Ukai et al., 2006).

Sensing Applications

Boronic acid derivatives have been applied in sensing technologies, such as fluorescent probes for pH and metal cation detection. These sensors exploit the unique properties of boronic acids to achieve high sensitivity and selectivity, which may extend to derivatives like 2,3-Difluoro-6-benzyloxyphenylboronic acid for detecting specific biological and chemical analytes (Tanaka et al., 2001).

Corrosion Inhibition

Research has also explored the use of boronic acid derivatives in corrosion inhibition, particularly for protecting metals in acidic solutions. These compounds exhibit strong inhibition properties, providing a green and environmentally friendly approach to corrosion protection (Chafiq et al., 2020).

Propiedades

IUPAC Name |

(2,3-difluoro-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVNSQQTZBWDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-benzyloxyphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)